Ceplignan
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Overview
Description
Ceplignan is a norneolignan compound isolated from the branches of the plant Cephalomappa sinensis, which belongs to the Euphorbiaceae family . It is known for its unique chemical structure and potential biological activities. This compound has been studied for its various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Ceplignan can be prepared through plant extraction methods. The plant material, such as the rhizomes of Acorus tatarinowii Schott, is broken down, and the compound is extracted using a suitable solvent. The pure product is then obtained through distillation or other separation techniques . Additionally, this compound can be isolated from ethanol extracts of Cephalomappa sinensis branches through column chromatography .
Chemical Reactions Analysis
Ceplignan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Ceplignan has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ceplignan involves its interaction with various molecular targets and pathways. This compound exerts its effects through the inhibition of inflammatory signals, including the nuclear factor (NF)-κB pathway . Additionally, its antioxidant properties are related to the regulation of radical scavenging enzymes, such as superoxide dismutase (SOD) and catalase (CAT) . These mechanisms contribute to its potential therapeutic effects in conditions like cancer and inflammation.
Comparison with Similar Compounds
Ceplignan is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Secoisolariciresinol: Known for its antioxidant and anti-cancer properties.
Pinoresinol: Exhibits anti-inflammatory and antimicrobial activities.
Matairesinol: Studied for its potential in cancer prevention and treatment.
Sesamin: Recognized for its antioxidant and anti-inflammatory effects.
Properties
Molecular Formula |
C18H18O7 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c1-23-14-6-9(3-4-13(14)20)16-12(8-19)11-5-10(18(21)22)7-15(24-2)17(11)25-16/h3-7,12,16,19-20H,8H2,1-2H3,(H,21,22)/t12-,16+/m0/s1 |
InChI Key |
MRHRLMTUTXWEQP-BLLLJJGKSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)O |
Origin of Product |
United States |
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